molecular formula C10H10N2O B15235607 1-(6-Methyl-1H-indazol-3-YL)ethanone CAS No. 4498-75-3

1-(6-Methyl-1H-indazol-3-YL)ethanone

Cat. No.: B15235607
CAS No.: 4498-75-3
M. Wt: 174.20 g/mol
InChI Key: AJAAUPZGSUKKEA-UHFFFAOYSA-N
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Description

1-(6-Methyl-1H-indazol-3-YL)ethanone is an organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This specific compound features a methyl group at the 6th position of the indazole ring and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-indazol-3-YL)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-1H-indazol-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(6-Methyl-1H-indazol-3-YL)acetic acid.

    Reduction: Formation of 1-(6-Methyl-1H-indazol-3-YL)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the indazole ring.

Scientific Research Applications

1-(6-Methyl-1H-indazol-3-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1H-indazol-3-YL)ethanone is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indazol-6-yl)ethanone
  • 1-(1H-Indazol-3-yl)ethanone
  • 1-(1-Methyl-1H-indazol-3-yl)ethanone

Comparison: 1-(6-Methyl-1H-indazol-3-YL)ethanone is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and therapeutic applications .

Properties

CAS No.

4498-75-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-methyl-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-12-10(8)7(2)13/h3-5H,1-2H3,(H,11,12)

InChI Key

AJAAUPZGSUKKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)C

Origin of Product

United States

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